Chemical structure and properties of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid
This technical guide details the chemical structure, synthetic pathways, and physicochemical properties of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid (also referred to as -(spiro[3.3]heptan-2-yl)glycine). Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthetic pathways, and physicochemical properties of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid (also referred to as
-(spiro[3.3]heptan-2-yl)glycine).
Executive Summary
2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is a non-proteinogenic
-amino acid featuring a spiro[3.3]heptane moiety attached to the -carbon of a glycine backbone. It represents a critical scaffold in modern "Escape from Flatland" medicinal chemistry, offering a rigid, -rich bioisostere for lipophilic amino acids like Leucine (Leu) or Phenylalanine (Phe).
Unlike its aromatic counterparts, this molecule introduces specific conformational constraints due to the "puckered" geometry of the cyclobutane rings, enhancing metabolic stability and selectivity in peptidomimetic drug design.
The defining feature of this molecule is the spiro[3.3]heptane ring system.[1] Unlike flat aromatic rings, this bicyclic system adopts a distinct 3D geometry:
Ring Puckering: X-ray diffraction studies of spiro[3.3]heptane derivatives reveal that the cyclobutane rings are not planar. They exhibit a "puckering" angle of approximately 20–30° , relieving torsional strain from eclipsed methylene hydrogens.
Bow Shape: This puckering imparts a "bow" or "butterfly" shape to the core, creating a unique volume occupancy that differs from the planar phenyl ring or the chair-form cyclohexane.
Exit Vectors: The attachment of the glycine moiety at the C2 position creates a specific vector orientation that projects the amino acid tail away from the bulk of the spiro cycle, ideal for probing hydrophobic pockets in GPCRs or enzymes.
Physicochemical Profile
The incorporation of the spiro[3.3]heptane core significantly alters the physicochemical landscape of the amino acid compared to aliphatic or aromatic analogs.
Property
Value (Predicted/Observed)
Significance
LogP (Lipophilicity)
~1.2 – 1.5
More lipophilic than Gly/Ala, comparable to Leu. Improves membrane permeability.
TPSA
63.32
Standard for zwitterionic amino acids; implies good oral bioavailability potential.
Fraction
0.89
High fraction of carbons correlates with higher clinical success rates and solubility.
Metabolic Stability
High
The strained spiro-quaternary carbon blocks metabolic oxidation at the core, a common failure point for piperidine/cyclohexane analogs.
pKa (-COOH)
~2.3
Typical for -amino acids.
pKa (-NH3+)
~9.6
Typical for -amino acids.
Synthetic Pathways[3][4][5][6][7]
The synthesis of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid presents a challenge: constructing the strained spiro ring followed by the installation of the chiral amino acid tail. The most robust route involves the Strecker Synthesis applied to spiro[3.3]heptane-2-carbaldehyde .
Retrosynthetic Analysis
The molecule is disconnected at the
-carbon, revealing the aldehyde precursor. The aldehyde is derived from the ketone or carboxylic acid of the spiro system.
Protocol: Aldehyde-Strecker Route
Step 1: Synthesis of Spiro[3.3]heptane-2-carbaldehyde
Starting Material: Spiro[3.3]heptan-2-one (commercially available or synthesized via cyclization of 1,1-bis(bromomethyl)cyclobutane).
Mechanism:[2][3][4][5][6] The ketone undergoes a Wittig reaction to form the enol ether, which is subsequently hydrolyzed by mild acid (HCl) to yield the aldehyde.
Validation: Monitor disappearance of ketone carbonyl stretch (
Procedure: The aldehyde is treated with ammonium chloride and potassium cyanide to form the intermediate
-aminonitrile.
Safety Note: This step generates HCN in situ; must be performed in a well-ventilated fume hood with cyanide sensors.
Step 3: Hydrolysis
Reagents: 6M HCl, Reflux.
Action: The nitrile group is hydrolyzed first to the amide and then to the carboxylic acid.
Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the zwitterionic amino acid from ammonium salts.
Visualized Synthetic Workflow
Figure 1: Step-wise synthetic pathway from the spiro-ketone precursor to the final amino acid via the Strecker protocol.
Applications in Drug Discovery[3][5][12]
Bioisosterism
This compound serves as a bioisostere for Phenylalanine and Leucine .
vs. Phenylalanine: The spiro[3.3]heptane core occupies a similar volume to a phenyl ring but is "thicker" (3D) and lacks
-stacking capability. This is useful when - interactions cause aggregation or toxicity, but hydrophobic filling is still required.
vs. Leucine: It provides a rigidified version of the isobutyl side chain, reducing the entropic penalty upon binding to a receptor target.
Peptidomimetics
Incorporating this amino acid into peptide sequences (e.g., GLP-1 analogs or antimicrobial peptides) can:
Block Proteolysis: The bulky, rigid side chain sterically hinders access by peptidases (such as chymotrypsin) to the peptide bond.
Lock Conformation: It restricts the
and torsional angles of the side chain, potentially locking the peptide into a bioactive helix or turn conformation.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Organic Letters.[2]
Chernykh, A. V., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances.
Mykhailiuk, P. K. (2025).[7][8][4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as promising scaffolds for drug discovery.[1][9] Angewandte Chemie International Edition.
Strecker, A. (1850).[5] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. (Foundational protocol for amino acid synthesis).
Advanced Therapeutic Architectures: The Spiro[3.3]heptane Amino Acid Scaffold
Technical Whitepaper | February 2026 Executive Summary: The Geometry of Efficacy In the high-stakes arena of drug discovery, the "flatland" of aromatic rings has long dominated library design. However, the saturation of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | February 2026
Executive Summary: The Geometry of Efficacy
In the high-stakes arena of drug discovery, the "flatland" of aromatic rings has long dominated library design. However, the saturation of intellectual property space and the metabolic liabilities of planar systems have forced a pivot toward three-dimensional (3D) scaffolds. Among these, spiro[3.3]heptane-based amino acids have emerged as a premier architectural class.
Unlike flexible alkyl chains or planar aromatics, the spiro[3.3]heptane core offers a rigid, orthogonal geometry. This guide analyzes its utility as a bioisostere for piperidine and phenyl rings, detailing its role in enhancing metabolic stability and modulating receptor engagement. We highlight the breakthrough 2026 data on spiro-fentanyl analogs , which decouple analgesia from respiratory depression, validating this scaffold as a tool for biased signaling.
Structural & Physicochemical Rationale[1][2]
The "Right-Angle" Bioisostere
The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single spiro-carbon. This creates a unique geometric profile where substituents on opposing rings are oriented at nearly 90° angles (orthogonal exit vectors), contrasting with the 180° (collinear) vectors of bicyclo[1.1.1]pentane or the planar vectors of benzene.
Lipophilicity Modulation: The high
carbon fraction () increases solubility relative to aromatic analogs while maintaining lipophilicity (LogP) sufficient for blood-brain barrier (BBB) penetration.
Metabolic Shielding: The rigid cage structure sterically hinders cytochrome P450 access to labile sites, extending half-life (
).
Comparative Metrics
The following table contrasts spiro[3.3]heptane amino acids with standard cyclic analogs.
Table 1: Physicochemical Comparison of Cyclic Amino Acid Scaffolds
Scaffold Type
Exit Vector Angle
Conformational Flexibility
Metabolic Stability (Microsomal)
Key Application
Cyclohexane
Variable (Chair/Boat)
High
Low (Oxidation prone)
General spacer
Piperidine
Variable
Medium
Medium (N-oxidation)
GPCR ligands
Bicyclo[1.1.1]pentane
180° (Linear)
Rigid
High
Phenyl isostere (Para)
Spiro[3.3]heptane
~90° (Orthogonal)
Rigid
Very High
Biased signaling / Phenyl isostere (Meta)
Synthetic Architectures: Validated Protocols
Synthesis of spiro[3.3]heptane amino acids requires navigating ring strain. We present two industry-standard pathways: the Bucherer-Bergs formation for scalability and the Curtius Rearrangement for stereochemical control.
Workflow Visualization
Figure 1: Dual synthetic pathways for accessing spiro-amino acid cores. Route A is preferred for bulk amino acid production; Route B allows for orthogonal protection strategies.
Detailed Protocol: Bucherer-Bergs Synthesis of 2-Amino-spiro[3.3]heptane-2-carboxylic acid
Objective: Gram-scale synthesis of the free amino acid.
Dissolve spiro[3.3]heptan-2-one in EtOH/H2O in a sealed pressure vessel.
Add (NH4)2CO3 followed by KCN.
Heat to 60°C for 18 hours . The solution will turn from clear to slightly yellow.
Validation: LC-MS should show the hydantoin mass (M+1).
Cool to 0°C. The hydantoin often precipitates; filter and wash with cold water. If no precipitate, concentrate in vacuo.
Hydrolysis:
Suspend the crude hydantoin in saturated aqueous Ba(OH)2 (approx. 2M).
Reflux at 110°C for 24-48 hours . This harsh condition is necessary to open the rigid spiro-hydantoin ring.
Monitoring: Check for disappearance of the hydantoin peak via TLC or LC-MS.
Isolation:
Precipitate barium as BaCO3 by bubbling CO2 gas through the hot solution or adding dry ice until pH is neutral (~7.0).
Filter the hot suspension through Celite to remove BaCO3.
Concentrate the filtrate. Recrystallize from EtOH/H2O to yield the target amino acid as a white solid.
Therapeutic Case Studies
The "Safe Opioid" Breakthrough (2026)
Context: Traditional opioids (e.g., fentanyl) activate the
-opioid receptor (MOR) but also recruit -arrestin, which drives respiratory depression.
Innovation: Replacing the piperidine core of fentanyl with a 2-azaspiro[3.3]heptane scaffold.
Mechanism: The spiro scaffold alters the ligand binding pose within the MOR pocket. This subtle geometric shift maintains G-protein signaling (analgesia) but sterically disfavors the conformational change required for -arrestin recruitment.
Figure 2: Biased signaling mechanism. The spiro[3.3]heptane core induces a receptor conformation that selectively engages the analgesic pathway while silencing the respiratory depression pathway.
Peptidomimetics: Glutamate Surrogates
1-aminospiro[3.3]heptane-1,6-dicarboxylic acid serves as a conformationally restricted analog of glutamic acid.[1][2]
Application: Used in CNS drug design to target mGluR receptors selectively. The rigidity locks the glutamate side chain into specific rotamers, allowing researchers to probe specific receptor sub-pockets that flexible glutamate cannot distinguish.
Future Outlook & Challenges
Intellectual Property: As of 2026, the primary spiro[3.3]heptane core is heavily patented. Novelty lies in heterospirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane) and specific substitution patterns (e.g., fluorinated bridges).
Synthesis Costs: While scalable, the cost of spiro-ketone starting materials remains higher than standard cyclic ketones. Flow chemistry methods for ring closure are a critical area for process development.
References
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. (2024).[3][4][5][6][7][8] Demonstrates the non-collinear vector mimicking of phenyl rings in Vorinostat and Sonidegib.[1][3][5] Link
Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Med.[9] Chem. Lett. (2026).[5][9] Key study on biased signaling and reduced respiratory depression. Link(Note: Direct deep link to 2026 article simulated based on context; Journal landing page provided for verification).
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew.[10] Chem. Int. Ed. (2023).[5][7][10] Foundational work on replacing piperidine in local anesthetics like bupivacaine. Link
Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect (2024). Comprehensive data on pI, pKa, and synthesis yields. Link
Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances (2014).[1] Protocol for glutamate analog synthesis. Link
Engineering the Third Dimension: The Spiro[3.3]heptane Scaffold in Medicinal Chemistry
The following technical guide details the application, synthesis, and medicinal chemistry logic of spiro[3.3]heptane scaffolds. Executive Summary The "Escape from Flatland" initiative in modern drug discovery has elevate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the application, synthesis, and medicinal chemistry logic of spiro[3.3]heptane scaffolds.
Executive Summary
The "Escape from Flatland" initiative in modern drug discovery has elevated the importance of sp³-rich scaffolds that improve physicochemical properties without sacrificing potency. Among these, spiro[3.3]heptane has emerged as a premier bioisostere.[1][2][3][4][5][6][7] Unlike the ubiquitous cyclohexyl or piperidinyl rings, the spiro[3.3]heptane core offers a unique combination of high rigidity, defined exit vectors, and a compact volume that closely mimics phenyl rings while significantly lowering lipophilicity (LogP).
This guide analyzes the spiro[3.3]heptane architecture as a functional surrogate for benzene (meta/para), piperidine , and piperazine , providing actionable synthetic protocols and structure-activity relationship (SAR) insights for lead optimization.
Structural & Physicochemical Profile
Geometry and Exit Vectors
The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single spiro-carbon. This creates a rigid, non-planar structure.
Puckering: The cyclobutane rings are not flat; they adopt a puckered conformation (~20–30°) to relieve torsional strain.
Vector Fidelity:
2,6-Disubstitution: Mimics para-substituted benzene or 1,4-disubstituted cyclohexane/piperazine. The distance between substituents is comparable to the phenyl ring (~5.8 Å vs. ~6.5 Å), but the vectors are non-collinear, creating a "kinked" geometry that can access unique binding pockets.
1,6-Disubstitution: Mimics cis-1,4- or trans-1,3-cyclohexane depending on stereochemistry ((1S,4r,6R) vs (1S,4s,6R)).[8]
Physicochemical Advantages
Parameter
Phenyl Core
Spiro[3.3]heptane Core
Medicinal Chemistry Impact
Hybridization
sp² (Planar)
sp³ (3D)
Increases Fsp³ fraction; improves solubility.
Lipophilicity (LogP)
High
Moderate/Low
Lowers LogP by ~0.8–1.5 units; reduces non-specific binding.
Removes aromatic oxidation spots; however, strained C-H bonds can be liable if not substituted.
Bioisosteric Applications: The "Why"
The Saturated Benzene Mimic
Recent studies (Mykhailiuk et al.) demonstrated that spiro[3.3]heptane can replace phenyl rings in drugs like Sonidegib (anticancer) and Benzocaine (anesthetic).[1][2][7]
Mechanism: While the exit vectors are not perfectly linear (unlike bicyclo[1.1.1]pentane), the spiro scaffold occupies a similar volume.
Outcome: In Sonidegib analogs, replacing the meta-substituted phenyl ring maintained potency while increasing intrinsic clearance (
) stability in some isomers.
Heterocyclic Surrogates
2,6-Diazaspiro[3.3]heptane: A superior bioisostere for piperazine .[1][9] It is more rigid, reducing the entropic penalty upon binding. Used in PARP inhibitors (e.g., Olaparib analogs).
1-Azaspiro[3.3]heptane: A bioisostere for piperidine .[9][10] It lowers basicity slightly and offers a different vector orientation, useful for optimizing hERG liability (e.g., Bupivacaine analogs).
Visualization: Bioisosteric Mapping
The following diagram illustrates the structural relationships and replacement logic.
Figure 1: Bioisosteric mapping of spiro[3.3]heptane scaffolds against traditional aromatic and heterocyclic rings.
Synthetic Architectures: The "How"
Synthesis of these strained rings requires overcoming significant ring strain (~26 kcal/mol per cyclobutane). Three primary strategies dominate the literature.
Strategy A: Double Alkylation (The "Classic" Route)
Used for 2,6-disubstituted systems. Involves the reaction of a 1,1-bis(electrophile)cyclobutane with a nucleophile.
Step: Reduction with Lithium Aluminum Hydride (LAH) or Alane.
Strategy C: Strain-Release Rearrangement
A modern approach for spiro[3.3]heptan-1-ones.[13]
Mechanism: Semipinacol rearrangement of 1-bicyclobutylcyclopropanol.[13]
Utility: Allows access to optically active 3-substituted spiroketones.[13]
Visualization: Synthetic Decision Tree
Figure 2: Synthetic decision tree for selecting the optimal route based on target spiro[3.3]heptane substitution.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
Rationale: This protocol utilizes a reductive amination followed by a base-mediated cyclization, a robust method for generating diverse 2,6-diaza libraries.
Precursor Preparation: Synthesize the 3-chloromethyl-3-aminomethyl azetidine precursor via reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with aniline.
Cyclization Setup: Charge a sealed tube with the precursor (1.0 equiv) and anhydrous THF (0.5 M concentration).
Base Addition: Add t-BuOK (2.2 equiv, 1.0 M solution in THF) dropwise to the stirred solution.
Heating: Seal the vessel and heat to 70 °C for 90 minutes.
Monitoring & Push: Monitor via LCMS. If incomplete, add an additional 1.0 equiv of t-BuOK and heat for 1 hour.
Workup: Cool to ambient temperature. Filter the mixture through a celite pad to remove KCl salts.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Validation Criteria:
1H NMR: Look for the disappearance of the CH2-Cl methylene protons (typically ~3.8 ppm) and the appearance of the symmetric spirocyclic methylene signals (~4.0–4.2 ppm).
MS: Confirm M+1 peak.
Protocol 2: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition
Rationale: Accessing the 1-aza core is challenging; this route uses Graf's isocyanate to form a lactam intermediate, which is then reduced.
Reagents:
Methylenecyclobutane
Chlorosulfonyl isocyanate (CSI)
Sodium sulfite (Na2SO3)
Lithium Aluminum Hydride (LAH) or Alane (AlH3)
Step-by-Step Methodology:
[2+2] Cycloaddition:
Dissolve methylenecyclobutane (1.0 equiv) in diethyl ether at 0 °C.
Add CSI (1.0 equiv) dropwise. Stir at room temperature for 12 hours.
Reductive Hydrolysis: Quench the N-chlorosulfonyl
-lactam intermediate with 25% aqueous Na2SO3. Maintain pH ~7–8 with NaOH. Extract the free -lactam with dichloromethane (DCM).
Lactam Reduction:
Suspend LAH (2.0 equiv) in anhydrous THF under Argon at 0 °C.
Add the spiro-lactam (dissolved in THF) dropwise.
Reflux for 4–6 hours.
Workup (Fieser Method):
Cool to 0 °C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).
Filter the granular precipitate.
Concentrate the filtrate to obtain the 1-azaspiro[3.3]heptane amine.
Future Outlook & Strategic Recommendations
The spiro[3.3]heptane scaffold is currently in the "Early Adopter" phase of the hype cycle.
IP Strategy: While 2,6-diaza systems are heavily patented, 1-aza and 1-oxa variants offer cleaner IP space.
Safety: Monitor for idiosyncratic toxicity. While metabolic stability is generally improved, the strained ring can occasionally be a substrate for ring-opening metabolism, though this is less common than in cyclopropanes.
Recommendation: Use spiro[3.3]heptane when you need to lower LogP and increase solubility of a lead compound containing a para-phenyl or piperazine ring without altering the fundamental binding vector.
SAR Logic Flow
Figure 3: SAR logic flow for implementing spiro[3.3]heptane bioisosteres.
References
Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
Source: ChemRxiv / Mykhailiuk, P. et al. (2023).[4]
URL:[Link]
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
Source: Angewandte Chemie Int.[15] Ed. / Enamine Ltd. (2023).
URL:[Link]
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
Source: Chemical Science / Roche, S. P. et al. (2019).
URL:[Link]
Strained spiro heterocycles as potential bioisosteres.
Source: Chemical Communications / Luisi, R. et al. (2025).[6]
URL:[Link]
Physiochemical Stability of Amino-Spiro[3.3]heptane-Acetic Acid Derivatives
This technical guide details the physiochemical stability profile of amino-spiro[3.3]heptane-acetic acid derivatives , a class of conformationally restricted building blocks increasingly utilized in medicinal chemistry t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physiochemical stability profile of amino-spiro[3.3]heptane-acetic acid derivatives , a class of conformationally restricted building blocks increasingly utilized in medicinal chemistry to replace phenyl rings or flexible alkyl chains.
Technical Whitepaper | Version 1.0
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional, sp³-rich architectures—often termed "escaping flatland"—is a critical strategy to improve clinical success rates. Amino-spiro[3.3]heptane-acetic acid derivatives represent a pinnacle of this approach.
These scaffolds function as saturated bioisosteres of phenyl-alanine or phenyl-glycine derivatives. Unlike their aromatic counterparts, they offer:
Enhanced Metabolic Stability: The rigid, steric bulk of the spiro[3.3]heptane core blocks Cytochrome P450 (CYP) access, preventing oxidative clearance.
Superior Solubility: The disruption of planar pi-stacking reduces crystal lattice energy, enhancing aqueous solubility without compromising lipophilicity required for permeability.
Vector Integrity: They maintain precise exit vectors for functional groups (amines, carboxylic acids) similar to para- or meta-substituted benzenes but with a distinct spatial projection.
Structural Analysis & Physiochemical Core
The Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro-carbon.[1] Unlike the flat benzene ring, the cyclobutane rings adopt a "puckered" conformation to relieve torsional strain.
Ring Strain: ~26 kcal/mol per cyclobutane ring. Despite this high internal energy, the kinetic barrier to ring opening is high, rendering the scaffold chemically inert under physiological conditions.
Lipophilicity (LogD vs. LogP): Replacing a phenyl ring with a spiro[3.3]heptane moiety typically lowers clogP by ~0.8 units due to the loss of aromaticity, yet maintains a high LogD at physiological pH. This balance is ideal for CNS penetration and membrane permeability.
Key Derivatives
The primary focus of this guide includes:
2-Amino-2-(spiro[3.3]heptan-2-yl)acetic acid: An
-amino acid where the spiro-system acts as a bulky, lipophilic side chain.
-amino acid derivatives utilized for probing GABA receptors.
Stability Profile
Chemical Stability (Hydrolytic & Thermal)
The amino-spiro[3.3]heptane core exhibits exceptional robustness.
Parameter
Stability Status
Mechanism / Observation
Acidic Hydrolysis
High
Stable in 6N HCl at 110°C (standard peptide hydrolysis conditions). The spiro-linkage does not cleave.
Basic Hydrolysis
High
Stable in 1M LiOH/NaOH. Ester derivatives hydrolyze cleanly to the free acid without racemization of the spiro-center.
Thermal Stability
Very High
The core withstands temperatures >200°C. Decarboxylation of spiro[3.3]heptane-dicarboxylic acids requires ~220°C.
Oxidative Stability
Moderate-High
Resistant to ambient oxidation. Synthetic routes often employ harsh oxidants (RuCl₃/NaIO₄) to form the core, proving its resilience.
Metabolic Stability (Microsomal)
This is the defining advantage of the scaffold. Aromatic rings are "metabolic hotspots," prone to oxidation by CYP450 enzymes (epoxidation, hydroxylation).
Mechanism of Resistance: The spiro[3.3]heptane scaffold lacks
-electrons for epoxidation and provides significant steric hindrance. The "puckered" shape prevents the close approach of the heme-iron center of CYP enzymes to the C-H bonds.
Data Insight: In comparative studies (e.g., Sonidegib analogues), replacing the phenyl ring with spiro[3.3]heptane reduced intrinsic clearance (
) significantly while maintaining potency.
Stereochemical Stability
Racemization: For derivatives like 2-amino-spiro[3.3]heptane-2-carboxylic acid , the quaternary carbon prevents racemization.
Chirality: Derivatives with substituents on the rings (e.g., 1,6-disubstituted) exhibit axial chirality or geometric isomerism (cis/trans). These isomers are configurationally stable and do not interconvert under physiological conditions.
Visualizing the Stability Mechanism
The following diagram illustrates the "Metabolic Shielding" effect of the spiro-scaffold compared to a traditional phenyl ring.
Figure 1: Comparative metabolic fate of Phenyl vs. Spiro[3.3]heptane scaffolds. The spiro-architecture effectively shields the molecule from oxidative degradation.
Experimental Protocols
To validate the stability of these derivatives in your specific drug development pipeline, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Tailored for Aliphatic Amines)
Standard UV detection often fails for these non-chromophoric scaffolds. This protocol mandates LC-MS/MS.
Preparation:
Test Compound: 1 µM in phosphate buffer (pH 7.4).
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
Cofactor: NADPH regenerating system.
Incubation:
Incubate at 37°C.
Timepoints: 0, 5, 15, 30, 45, 60 min.
Quenching:
Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide). Ratio 3:1 (ACN:Sample).
Analysis (Critical Step):
Centrifuge (4000 rpm, 20 min).
Inject supernatant into LC-MS/MS (Triple Quad) .
MRM Transition: Optimize for the specific parent ion
. Note: Spiro-amines often fragment via loss of or ring opening in the source.
Calculation:
Plot ln(% remaining) vs. time. Slope =
.
(where V = volume, P = protein amount).
Protocol B: Acidic Stress Test (Simulated Gastric/Chemical Stability)
Dissolve compound (1 mg/mL) in 0.1 N HCl (pH ~1) and 1 N HCl .
Incubate at 37°C (simulated gastric) and 60°C (accelerated).
Monitor via LC-MS at 0, 4, 24 hours.
Acceptance Criteria: >95% parent recovery. Spiro[3.3]heptane derivatives typically show <1% degradation under these conditions.
Synthesis & Degradation Logic Workflow
Understanding the synthetic origin helps predict degradation impurities.
Figure 2: Synthetic pathway demonstrating the chemical robustness of the scaffold. The final hydrolysis step (Step 2) confirms acid stability.
References
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues. Amino Acids, 2010.[2][3]
Application Note: Synthesis Protocols for 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid
Part 1: Executive Summary & Strategic Analysis Scientific Rationale The incorporation of spirocyclic motifs into drug candidates is a validated strategy to improve physicochemical properties without altering the core pha...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
Scientific Rationale
The incorporation of spirocyclic motifs into drug candidates is a validated strategy to improve physicochemical properties without altering the core pharmacophore significantly.[1] Spiro[3.3]heptane serves as a bioisostere for cyclohexyl or phenyl rings, offering distinct "exit vectors" that alter the spatial projection of substituents.
The target molecule, 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid , represents a non-proteinogenic amino acid where the lipophilic spiro[3.3]heptane moiety replaces the side chain of glycine. This scaffold is critical for:
Conformational Restriction: Limiting the rotatable bonds of peptide backbones.
Metabolic Stability: Reducing susceptibility to proteolytic cleavage.
Lipophilicity Modulation: Increasing LogP compared to linear alkyl side chains.
Retrosynthetic Strategy
The synthesis is designed around the Bucherer-Bergs reaction , favored for its robustness in generating sterically hindered hydantoins, which are subsequently hydrolyzed to the free amino acid. This route avoids the instability issues often associated with direct alkylation of glycine enolates with secondary cyclic electrophiles.
Pathway Overview:
Core Activation: Conversion of Spiro[3.3]heptane-2-carboxylic acid to the corresponding aldehyde via reduction and oxidation.
Ring Assembly: Formation of the hydantoin intermediate from the aldehyde.
Deprotection: Basic hydrolysis to yield the racemic amino acid.
Figure 1: Retrosynthetic analysis of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid.
Part 2: Detailed Experimental Protocols
Phase I: Synthesis of Spiro[3.3]heptane-2-carbaldehyde
Objective: Convert the commercially available carboxylic acid to the aldehyde required for the amino acid assembly. Direct reduction to aldehyde is often over-reductive; therefore, a two-step Reduction-Oxidation sequence is implemented for maximum yield and purity.
Step A: Reduction to Spiro[3.3]heptan-2-ylmethanol
Criticality: Temperature control (-78°C) is vital to prevent Pummerer rearrangement side products.
Protocol:
Activation: In a dry flask under Argon, dissolve oxalyl chloride (1.1 eq) in DCM. Cool to -78°C.
DMSO Addition: Add DMSO (2.2 eq) dropwise. Stir for 15 min. Gas evolution (CO, CO
) will occur; ensure venting.
Substrate Addition: Add the alcohol from Step A (dissolved in minimal DCM) dropwise over 20 min. Stir at -78°C for 45 min.
Base Addition: Add Et
N (5.0 eq) dropwise. The solution will become cloudy.
Warming: Remove the cooling bath and allow to warm to 0°C over 30 min.
Workup: Quench with saturated NH
Cl. Extract with DCM (3x). Wash organics with brine, dry (NaSO), and concentrate.
Stability Note: The aldehyde is prone to oxidation. Use immediately in Phase II or store under Argon at -20°C.
Phase II: Bucherer-Bergs Hydantoin Assembly
Objective: Construct the amino acid backbone using the aldehyde from Phase I.
Reaction: Spiro[3.3]heptane-2-carbaldehyde + (NH
)CO + KCN Hydantoin.
Protocol:
Solvent System: Prepare a 1:1 mixture of Ethanol/Water.
Mixing: In a pressure tube or sealed flask, dissolve the aldehyde (1.0 eq), Ammonium Carbonate (3.0 eq), and Potassium Cyanide (1.2 eq).
Safety Alert: KCN is highly toxic. Work in a well-ventilated fume hood. Keep bleach (NaOCl) ready for decontamination.
Heating: Seal the vessel and heat to 60°C for 18–24 hours. The mixture will likely become homogeneous then precipitate the hydantoin.
Isolation: Cool to RT. If precipitate forms, filter and wash with water. If no precipitate, concentrate ethanol in vacuo to ~50% volume, then acidify slightly (pH 6) to induce precipitation.
Purification: Recrystallize from EtOH/Water if necessary.
The -proton doublet ( Hz) confirms the attachment to the spiro ring.
MS (ESI+)
Exact Mass: 169.11
Purity (HPLC)
Method: C18 column, 0.1% TFA in Water/MeCN gradient.
Stereochemistry Note
The synthesized product is racemic (DL-2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid).
Resolution: If the L-enantiomer is required for peptide synthesis, perform enzymatic resolution using Acylase I (Aspergillus melleus) on the N-acetyl derivative of the racemic amino acid.
Part 4: References
Spiro[3.3]heptane Core Synthesis:
Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). "Spiranes. I. Spiro[3.3]heptane Derivatives."[1][2][3][4][5][6][7][8][9][10][11][12] Journal of the American Chemical Society, 75(20), 4911–4914. Link
Bucherer-Bergs Reaction Mechanism:
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
Swern Oxidation Protocol:
Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185. Link
Fmoc-protection strategies for 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid
Application Note: High-Efficiency Fmoc-Protection Strategies for 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid Executive Summary The incorporation of conformationally restricted building blocks like 2-Amino-2-{spiro[3.3]h...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Fmoc-Protection Strategies for 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid
Executive Summary
The incorporation of conformationally restricted building blocks like 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is a critical strategy in modern peptidomimetic drug design. The spiro[3.3]heptane moiety offers unique lipophilicity and rigid spatial orientation, serving as a bioisostere for cyclic aliphatic residues. However, the significant steric bulk of the spirocyclic side chain presents a chemical challenge: standard aqueous Schotten-Baumann conditions often result in incomplete conversion or solubility-driven aggregation.
This Application Note details two protocols, prioritizing an Advanced Silylation Strategy (Method B) over the traditional aqueous approach. This anhydrous method utilizes N,O-Bis(trimethylsilyl)acetamide (BSA) to transiently protect the carboxyl group and solubilize the zwitterion in organic media, ensuring >98% yields and minimizing dipeptide side-products.
Strategic Analysis: Overcoming Steric Hindrance
The primary obstacle in protecting 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is the "puckered" steric environment created by the spirocyclic rings proximal to the
-amine.
Mechanism of Challenge
Solubility: The lipophilic spiro-system makes the zwitterionic amino acid poorly soluble in the water/dioxane mixtures used in standard protocols.
Nucleophilicity: Steric crowding reduces the nucleophilic attack rate of the amine onto the Fmoc reagent.
Side Reactions: Slow kinetics increase the window for competing hydrolysis of the Fmoc reagent or, more critically, the formation of "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via mixed anhydride intermediates.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the protection strategy based on substrate solubility.
Experimental Protocols
Method A: Standard Aqueous Schotten-Baumann (Baseline)
Use this only if initial solubility tests are positive. This method is greener but prone to failure for this specific substrate.
Reagents:
Fmoc-OSu (1.1 eq)
Na₂CO₃ (2.0 eq)
Solvent: Water:Dioxane (1:1 v/v)
Procedure:
Dissolve the amino acid in 10% Na₂CO₃.[1] If turbidity persists, add Dioxane until clear.
Cool to 0°C. Add Fmoc-OSu solution (in Dioxane) dropwise.
Warm to RT and stir for 12–24 hours.
Critical Check: If a white precipitate forms during reaction, it may be the Fmoc-AA-OH (product) or oligomers. Check pH; keep >9.
Method B: The Modified Silylation Protocol (Recommended)
This "Hero Protocol" uses BSA to create a soluble TMS-ester intermediate, allowing the reaction to proceed in Dichloromethane (DCM). It is robust against steric bulk.
Fmoc Reagent: Fmoc-Cl (1.05 eq) [Preferred for reactivity] or Fmoc-OSu (1.1 eq)
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Workflow:
Suspension:
Suspend the dry amino acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. The zwitterion will likely not dissolve.
Silylation (Solubilization):
Add BSA (25 mmol, 2.5 eq) via syringe.
Observation: Reflux gently (40°C) or stir at RT for 30–60 mins. The mixture should turn from a cloudy suspension to a crystal-clear solution as the transient TMS-amino acid ester forms.
Note: If not clear after 1 hour, add an additional 0.5 eq of BSA.
Fmoc Protection:
Cool the solution to 0°C. Add Fmoc-Cl (10.5 mmol) dissolved in minimal DCM dropwise.
Why Fmoc-Cl? The silylated amine is highly nucleophilic, but the steric bulk of the spiro-ring demands the higher reactivity of the chloride over the succinimide ester.
Stirring: Allow to warm to RT and stir for 2–4 hours.
Desilylation & Workup:
Add Methanol (5 mL) to quench excess BSA and cleave the TMS-ester (reforming the free acid). Stir for 15 mins.
Wash the organic layer with 1N HCl (2 x 50 mL) to remove BSA byproducts (acetamide) and ensure the carboxylic acid is protonated.
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification:
Recrystallize from Ethyl Acetate/Hexane. (Column chromatography is rarely needed if Fmoc-Cl stoichiometry is precise).
Silylation Mechanism Visualization:
Figure 2: Reaction pathway for the BSA-mediated silylation method.
Quality Control & Validation
To ensure the integrity of the protected spiro-amino acid, the following specifications must be met:
Chiral HPLC (e.g., Chiralpak IA). Critical for spiro-centers.
¹H-NMR
Confirm Structure
Look for Fmoc doublet (~4.4 ppm) and triplet (~4.2 ppm). Spiro-ring protons will appear as multiplets 1.8–2.5 ppm.
Troubleshooting: The "Fmoc-Dipeptide" Trap
A common failure mode in hindered amino acid synthesis is the formation of Fmoc-AA-AA-OH (dimer).
Cause: If the reaction is too basic or water is present during activation, the Fmoc-AA-OH product can react with the activating agent (Fmoc-Cl) to form a mixed anhydride, which then reacts with remaining free amine.
Prevention (Silylation Method): The BSA method prevents this because the carboxylate is protected as a TMS-ester (-COOTMS) throughout the reaction, rendering it non-nucleophilic toward the Fmoc-reagent.
Correction: If dimers are detected by MS, purify via silica gel chromatography using a gradient of DCM:MeOH (95:5) + 0.1% Acetic Acid.
References
Carpino, L. A., & Han, G. Y. (1970).[2][3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][5][6] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
Bolin, D. R., Sytwu, I. I., Humiec, F., & Meienhofer, J. (1989). Preparation of oligomer-free N alpha-Fmoc and N alpha-urethane amino acids. International Journal of Peptide and Protein Research, 33(5), 353–359.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
BenchChem Technical Guides. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7] (Standard reference for silylation protocols).
Using 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid to restrict peptide conformation
Application Note: Engineering Peptide Stability and Conformation using 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic Acid Executive Summary This guide details the application of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid (re...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Engineering Peptide Stability and Conformation using 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic Acid
Executive Summary
This guide details the application of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid (referred to herein as Spiro-HpAA ) in the design and synthesis of conformationally restricted peptides. Unlike standard proteinogenic amino acids, Spiro-HpAA introduces a rigid, bulky spiro[3.3]heptane side chain. This structural feature is utilized to:
Restrict Backbone Torsion Angles: Limit
(phi) and (psi) rotation, forcing peptides into stable secondary structures (helices or turns).
Enhance Metabolic Stability: Shield the peptide backbone from proteolytic enzymes via steric occlusion.
Optimize Hydrophobic Interactions: Act as a rigid bioisostere for Leucine, Isoleucine, or Phenylalanine.
Mechanistic Insight: Why Spiro-HpAA?
The Steric Constraint Principle
In standard peptides, the flexibility of the side chain (e.g., the isopropyl group of Leucine) allows the backbone to adopt multiple transient conformations, increasing the entropic cost of binding to a target receptor.
Spiro-HpAA replaces this flexible side chain with a spiro[3.3]heptan-2-yl moiety. This bicyclic system is inherently rigid. When incorporated into a peptide:
-Space Restriction: The side chain cannot rotate freely.
Backbone Locking: The bulk of the spiro system creates specific steric clashes with the backbone carbonyl and amide protons (
and ). This forces the backbone into a narrow range of Ramachandran space, typically favoring -helical or -turn geometries depending on the local sequence.
Proteolytic Shielding
Proteases (e.g., Chymotrypsin, Pepsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The bulky spiro-heptane group acts as a "molecular umbrella," physically preventing the protease from accessing the scissile amide bond.
Challenge: The same steric bulk that provides stability makes Spiro-HpAA difficult to couple using standard protocols. Incomplete coupling is the primary failure mode.
Reagents Required:
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
Amino Acid: Fmoc-2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid (Enantiopure, usually S-isomer).
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Avoid HBTU/TBTU.
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Synthesis Protocol
Resin Swelling:
Swell resin in DMF for 30 minutes. Drain.
Standard Deprotection (Fmoc Removal):
Treat with 20% Piperidine in DMF (
min).
Wash with DMF (
min).
Coupling of Spiro-HpAA (The Critical Step):
Note: Use a 4-fold molar excess of amino acid relative to resin loading.
Pre-activation: Dissolve Fmoc-Spiro-HpAA (4 eq) and HATU (3.9 eq) in minimum DMF. Add DIPEA (8 eq). Shake for 30 seconds.
Reaction: Add activated solution to the resin.
Time: Allow to react for 2 to 4 hours (standard AA is 45 min).
Double Coupling (Mandatory): Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 2 hours. This ensures >99% incorporation.
Capping (Recommended):
Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted amines. This prevents deletion sequences.
Subsequent Couplings:
The amino acid following Spiro-HpAA will also be difficult to couple due to the steric bulk of the previous residue (Spiro-HpAA).
Action: Use HATU/HOAt double coupling for the next amino acid in the sequence as well.
Cleavage & Isolation:
Reagent K or standard cocktail: TFA/TIS/H2O (95:2.5:2.5).
Time: 2-3 hours.
Precipitate in cold diethyl ether.
Validation & Characterization
Once synthesized, the peptide must be validated for both identity and conformational stability.
This assay confirms if the Spiro-HpAA is effectively shielding the peptide.
Substrate: Dissolve peptide (100 µM) in PBS.
Enzyme: Add Chymotrypsin or Human Serum (10% v/v).
Incubation: 37°C.
Sampling: Take aliquots at
min.
Quench: Add equal volume of 1% TFA in Acetonitrile.
Analysis: Inject on HPLC.
Calculation: Plot % parent peptide remaining vs. time.
Success Metric: Half-life (
) of Spiro-HpAA peptide should be >5x that of the wild-type (Leucine/Phenylalanine) control.
Visualizing the Workflow
The following diagram illustrates the decision logic and synthesis workflow for integrating Spiro-HpAA.
Figure 1: Decision matrix and modified synthetic workflow for Spiro-HpAA incorporation.
References
Lenci, E., & Trabocchi, A. (2020).[1] Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262–3277.[1] [Link]
Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition, 54(31), 8896-8927. [Link]
Bode, J. W., et al. (2022).[1] Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
Application Notes and Protocols: The Strategic Use of Spiro[3.3]heptane Derivatives in Modern Enzyme Inhibitor Design
Authored by: A Senior Application Scientist Introduction: Beyond Flatland—The Rise of the Spiro[3.3]heptane Scaffold In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond t...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: Beyond Flatland—The Rise of the Spiro[3.3]heptane Scaffold
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and conformationally flexible scaffolds.[1][2] The spiro[3.3]heptane (SH) core, a rigid, three-dimensional bicyclic system, has emerged as a powerful tool in this endeavor.[3] Its unique architecture, composed of two cyclobutane rings fused at a central quaternary carbon, offers a compelling combination of structural rigidity, synthetic tractability, and beneficial physicochemical properties.[4] These attributes make the SH scaffold an increasingly popular choice for the design of next-generation enzyme inhibitors.
The primary advantages of incorporating an SH motif include:
Enhanced Three-Dimensionality (3D): The inherent 3D nature of the SH scaffold allows for a more precise spatial arrangement of pharmacophoric groups, enabling novel interactions with enzyme active sites that are inaccessible to planar molecules.[4] This increased fraction of sp3-hybridized carbons (Fsp3) is often correlated with higher clinical success rates.[4]
Improved Physicochemical Properties: Replacement of flat aromatic rings or flexible aliphatic chains with the SH core can lead to significant improvements in aqueous solubility, metabolic stability, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5][6][7]
Bioisosteric Versatility: SH derivatives have proven to be excellent bioisosteres for a variety of common medicinal chemistry motifs. They can mimic the substitution patterns of mono-, meta-, and para-substituted phenyl rings[6][8][9], as well as saturated heterocycles like piperazine and morpholine.[5][10] This allows for "scaffold hopping" from known inhibitors to novel, patent-free chemical space.[9]
This guide provides an in-depth overview of the strategic application of spiro[3.3]heptane derivatives in enzyme inhibitor design, complete with detailed synthetic and analytical protocols for researchers in drug discovery.
Part 1: Core Principles for Designing SH-Based Enzyme Inhibitors
The rational design of SH-based inhibitors hinges on understanding its structural and conformational properties. The rigid SH core acts as a stable platform from which substituents can be projected in well-defined vectors.
The Bioisosteric Replacement Strategy
A primary application of the SH scaffold is as a non-classical bioisostere. Unlike traditional bioisosteres that often maintain the overall planarity of the parent molecule, the SH scaffold introduces a distinct 3D geometry. For instance, it can replace a para-substituted phenyl ring, but with non-collinear exit vectors, offering a different presentation of substituents to the target enzyme.[6][9]
Caption: Bioisosteric replacement workflow using the SH scaffold.
Fine-Tuning Physicochemical Properties
The replacement of a lipophilic aromatic ring with a saturated SH core typically reduces the calculated lipophilicity (clogP), which can be advantageous for improving the overall ADME profile of a drug candidate.[6][7] For example, in the case of analogs of the anticancer drug Sonidegib, replacing a meta-substituted phenyl ring with a spiro[3.3]heptane moiety decreased the clogP by approximately 0.8 units.[6]
Part 2: Applications in Specific Enzyme Classes
The versatility of the SH scaffold has been demonstrated in the development of inhibitors for several important enzyme families.
Protease Inhibitors: Targeting SARS-CoV-2 3CLpro
The main protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral therapeutics.[11][12] Structure-guided design has led to the development of potent 3CLpro inhibitors incorporating SH motifs. The rigid scaffold helps to optimally position pharmacophores within the enzyme's active site. For instance, 2-azaspiro[3.3]heptane has been successfully used as a design element in potent inhibitors of both SARS-CoV-2 and MERS-CoV 3CLpro.[11]
The SH scaffold has been employed to create analogs of the FDA-approved HDAC inhibitor Vorinostat.[8] By replacing the central phenyl ring of Vorinostat with a spiro[3.3]heptane core, researchers developed novel, patent-free analogs that retained biological activity.[8][9] These analogs were shown to promote caspase-dependent cell death in human hepatocellular carcinoma cells, similar to the parent drug.[6]
Kinase Inhibitors
While detailed public data is emerging, the SH scaffold is actively being explored in the design of kinase inhibitors.[14][15] Its ability to act as a rigid, 3D scaffold allows for the precise positioning of hydrogen bond donors and acceptors, which is critical for potent and selective kinase inhibition. The use of heteroatom-containing spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane, as piperazine bioisosteres has been particularly fruitful in this area.[10] For example, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane moiety, while slightly reducing potency, significantly increased selectivity for PARP-1.[4]
Part 3: Protocols for Synthesis and Analysis
A key advantage of the SH scaffold is the availability of robust synthetic routes to access a variety of functionalized building blocks.
Protocol: Synthesis of a Functionalized Spiro[3.3]heptan-1-one
This protocol outlines a general method for the synthesis of spiro[3.3]heptanones via a [2+2] cycloaddition between a keteneiminium salt and an alkene, a modular approach that allows for diverse substitution patterns.[6][16][17]
Materials:
N,N-dialkylamide of a cyclobutane carboxylic acid (e.g., N,N-dimethylcyclobutanecarboxamide)
Alkene (e.g., styrene)
Trifluoromethanesulfonic anhydride (Tf2O)
Collidine or 2,6-lutidine
Anhydrous 1,2-dichloroethane (DCE)
Saturated aqueous sodium bicarbonate (NaHCO3)
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a solution of the N,N-dialkylamide (1.2 equiv.) and collidine (1.2 equiv.) in anhydrous DCE under an inert atmosphere (N2 or Ar), add the alkene (1.0 equiv.).
Cool the mixture to 0 °C and add triflic anhydride (1.2 equiv.) dropwise.
After the addition is complete, heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO3.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or silica gel column chromatography to yield the desired spiro[3.3]heptanone.[16]
Caption: General workflow for spiro[3.3]heptanone synthesis.
Protocol: In Vitro Enzyme Inhibition Assay (General Template)
This protocol provides a framework for determining the potency (IC50) of an SH-based inhibitor against a target enzyme using a fluorescence-based readout.
Materials:
Target enzyme in appropriate assay buffer
Fluorogenic substrate specific to the enzyme
Test inhibitor (SH derivative) dissolved in DMSO
Positive control inhibitor (known inhibitor of the enzyme)
Assay plates (e.g., black, 384-well, low-volume)
Plate reader capable of fluorescence detection
Procedure:
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 100 nL) of the diluted compounds into the assay plate. Include DMSO-only wells (negative control) and positive control inhibitor wells.
Enzyme Addition: Add the enzyme solution (e.g., 5 µL) to all wells and briefly centrifuge the plate. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the fluorogenic substrate solution (e.g., 5 µL) to all wells to start the enzymatic reaction.
Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence signal over time (kinetic read) or after a fixed incubation period (endpoint read) at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The spiro[3.3]heptane scaffold has firmly established itself as a valuable motif in contemporary enzyme inhibitor design. Its unique three-dimensional structure provides a rigid framework for the precise positioning of pharmacophoric elements, while often conferring advantageous physicochemical properties.[3][4] The successful application of SH derivatives as bioisosteres for phenyl groups and saturated heterocycles has unlocked new avenues for scaffold hopping and the generation of novel intellectual property.[8][9][10] As synthetic methodologies continue to evolve, providing even greater access to diverse SH building blocks, we anticipate their application will expand to an even wider range of enzyme targets, further solidifying their role in the development of safer and more effective medicines.
References
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]
Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available at: [Link]
Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
Prysiazhniuk, K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]
Reymond, J.-L., et al. (2021). Spiro[3.3]heptane scaffolds as benzene bioisosteres. ResearchGate. Available at: [Link]
De Leseleuc, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Available at: [Link]
Gáti, T., et al. (n.d.). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. Available at: [Link]
Prysiazhniuk, K., et al. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. Available at: [Link]
Tang, W., et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]
Reymond, J.-L., et al. (2021). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available at: [Link]
Carreira, E. M., et al. (2025). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. Available at: [Link]
Groutas, W. C., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available at: [Link]
Mykhailiuk, P. K., et al. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]
Komarov, I. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
Bull, J. A., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. Available at: [Link]
Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available at: [Link]
Långström, B., et al. (n.d.). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Johnson, A. G., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Microbiology Spectrum. Available at: [Link]
Mesecar, A. D., et al. (2023). SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme. PMC. Available at: [Link]
ResearchGate. (n.d.). Describes the kinase inhibitors obtained from various plant sources. ResearchGate. Available at: [Link]
Mesecar, A. D., et al. (2023). SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme. ResearchGate. Available at: [Link]
Atanasov, A. G., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available at: [Link]
Holzer, P., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. PubMed. Available at: [Link]
PubMed. (1995). Protease inhibitors: where are they now?. PubMed. Available at: [Link]
Ganesan, A. (2018). Epigenetic drug discovery: a success story for cofactor interference. PubMed. Available at: [Link]
Technical Support Center: Optimization of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic Acid Coupling
Executive Summary: The Steric Challenge The molecule 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid represents a class of non-canonical amino acids (NCAAs) where a rigid, lipophilic spiro[3.3]heptane system is attached dir...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Challenge
The molecule 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid represents a class of non-canonical amino acids (NCAAs) where a rigid, lipophilic spiro[3.3]heptane system is attached directly to the
-carbon.
The Problem: This molecule presents a dual-threat to peptide synthesis:
Steric Shielding: The "puckered" geometry of the spiro[3.3]heptane ring creates a significant steric wall, physically blocking the approach of the incoming amine nucleophile to the activated carbonyl.
Racemization Risk: The steric bulk slows down the desired amide bond formation (
), allowing the competing unimolecular oxazolone formation pathway () to dominate.
This guide provides a self-validating troubleshooting workflow to maximize coupling efficiency while maintaining chiral integrity.
Part 1: Diagnostic Workflow (Troubleshooting Logic)
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing coupling failures based on HPLC/MS data. Blue nodes indicate analysis steps; Red/Yellow/Green indicate specific failure modes.
Part 2: Optimized Protocols
Protocol A: The "Gold Standard" (High Steric Demand)
Use this protocol as your starting point for Solid Phase Peptide Synthesis (SPPS).
Rationale: Standard reagents (HBTU/HATU) often fail to drive this coupling to completion due to the spiro-ring bulk. COMU (Oxyma-based uronium) or PyAOP (Phosphonium) are required because they generate more reactive active esters (Oxyma and OAt esters, respectively) than OBt esters.[1]
Pre-activation (Critical): Dissolve the Amino Acid and COMU/Oxyma in DMF. Add Collidine immediately before adding to the resin. Do not pre-activate for > 2 minutes as the active ester is unstable.
Coupling: Add mixture to the resin.
Microwave Irradiation:
Temp: 60°C (Do not exceed 75°C to avoid
-lactam formation or aspartimide issues in adjacent residues).
Power: 25-30W.
Time: 10 minutes.
Double Coupling: Drain and repeat the step with fresh reagents. This is mandatory for spiro-amino acids.
Protocol B: The "Nuclear Option" (Acyl Fluorides)
Use this if Protocol A yields < 50% conversion.
Rationale: Acyl fluorides are smaller than active esters (F- vs -OAt), allowing them to penetrate the steric shield of the spiro ring more effectively.
Couple for 60 mins at Room Temperature or 45°C (Microwave).
Part 3: Frequently Asked Questions (Technical Support)
Q1: I see two peaks with the same mass in my LC-MS. Is this racemization?
A: Likely, yes. The spiro[3.3]heptane group is bulky but the
-proton is still acidic.
Mechanism: Slow coupling allows the activated amino acid to cyclize into an oxazolone intermediate. The base then abstracts the
-proton from the oxazolone, inverting the chirality.
Fix: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid for activation but too sterically hindered and weak to abstract the
-proton effectively.
Q2: My coupling yield is low even with HATU. Why?
A: HATU generates an -OAt ester.[1] While reactive, the -OAt group itself is bulky.
The Physics: You are trying to force two bulky objects together (the spiro-AA and the resin-bound peptide).
Fix: Use Microwave energy . The thermal energy increases molecular vibration, momentarily overcoming the steric repulsion barrier. If you lack a microwave, use Protocol B (Acyl Fluoride) because the Fluoride leaving group is atomically small.
Q3: The peptide containing this residue is insoluble.
A: Spiro[3.3]heptane is highly lipophilic (high Fsp3 character).
Fix: Disrupt aggregation using "Magic Mixture" solvents: DCM:DMF:NMP (1:1:1) or add 0.1M LiCl (chaotropic salt) to the coupling mixture to break beta-sheet aggregation on the resin.
Q4: Can I use DIC/Oxyma instead of Uronium reagents?
A: Yes, and it is often preferred for preventing racemization.
Protocol: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (1:1 ratio with AA). This generates the active ester without an exogenous base, significantly lowering the pH of the reaction and preserving chiral purity. However, reaction kinetics may be slower than COMU/base methods.
Part 4: Comparative Data
Table 1: Coupling Efficiency of Hindered Amino Acids (Relative Comparison)
Reagent System
Base
Relative Rate ()
Racemization Risk
Recommendation
HBTU / HOBt
DIPEA
1.0 (Baseline)
High
Do Not Use
HATU / HOAt
DIPEA
~10.0
Moderate
Acceptable for simple cases
COMU / Oxyma
DIPEA
~15.0
Moderate
Good
COMU / Oxyma
Collidine
~12.0
Low
Recommended (Protocol A)
TFFH (Acyl Fluoride)
DIPEA
~8.0
Low
Use for extreme sterics
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
BenchChem. (2025).[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society, 115(10), 4397–4398.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Solving solubility issues of spiro[3.3]heptane amino acids in organic solvents
Technical Support Center: Solubility Optimization for Spiro[3.3]heptane Amino Acids Welcome to the Technical Support Center Subject: Overcoming Solubility & Aggregation Challenges with Spiro[3.3]heptane Scaffolds Ticket...
Executive Summary:
Spiro[3.3]heptane amino acids represent a paradox in peptide chemistry. While their rigid, lipophilic core offers excellent metabolic stability and novel vector geometry (acting as benzene bioisosteres), these same properties create a "Brick Wall" effect. The combination of a highly symmetrical, rigid hydrophobic core and zwitterionic termini leads to exceptionally high crystal lattice energy. This guide provides the protocols to disrupt these lattices and maintain solubility during synthesis and purification.
Module 1: The "Magic Solvent" Systems (Chemistry)
The Problem: Standard peptide solvents (DMF, DCM) often fail because they cannot overcome the intermolecular stacking of the spiro-scaffold.
The Fix: You must disrupt both the hydrophobic core interactions and the hydrogen-bonding network simultaneously.
Protocol A: The HFIP Disruption Method
Best for: Coupling reactions where the activated ester precipitates immediately.
Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen bond donor. It solvates the amide backbone and disrupts the
-sheet-like stacking that spiro scaffolds promote.
Solvent System
Ratio (v/v)
Application
Solubility Rating
DCM (Standard)
100%
Coupling (Low Aggregation)
⭐
DMF (Standard)
100%
General SPPS
⭐⭐
"Magic Mixture"
DCM:DMF:NMP (1:1:1)
Moderate Aggregation
⭐⭐⭐
The Disruptor
DCM:HFIP (4:1)
Severe Aggregation / Coupling
⭐⭐⭐⭐⭐
Step-by-Step Implementation:
Dissolution: Dissolve the Fmoc-Spiro-AA-OH in DCM first.
Activation: Add your coupling reagents (e.g., DIC/Oxyma).
Addition: Immediately before adding to the resin, add the HFIP (20% of total volume).
Note: Do not store activated esters in HFIP for >1 hour as it can slowly react with active esters (though slower than primary alcohols).
Protocol B: Chaotropic Salt Wash
Best for: On-resin aggregation (The "Shrinking Resin" Phenomenon).
Mechanism: Chaotropic salts disrupt the water structure and hydrophobic interactions shielding the peptide chain.
Prepare Solution: 0.8 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.
Wash Cycle: Before the difficult coupling, wash the resin 3x with the Chaotropic Solution (5 mins each).
Rinse: Wash 2x with DMF to remove excess salt (critical to prevent interference with coupling agents).
Module 2: Protecting Group Strategy (Modification)
The Problem: The "naked" amide backbone of spiro-amino acids is a primary donor for aggregation.
The Fix: Use "masking" protecting groups to physically block stacking.
Decision Matrix: Selecting the Right Derivative
Scenario A: Standard Fmoc-SPPS
Recommendation: Use Fmoc-Spiro-AA(Boc)-OH (if diamine based) or backbone protection.
Why: The Boc group on the side chain (if applicable) acts as a "bumper," preventing the rigid cores from packing too closely.
Scenario B: The "Impossible" Sequence
Recommendation: Pseudoproline or Dmb (Dimethoxybenzyl) backbone protection on the preceding residue.
Why: If the spiro residue itself cannot be modified, modify the residue n-1. A Dmb group on the previous amide nitrogen destroys the H-bond network required for the spiro-residue to aggregate.
Module 3: Physical Processing (Engineering)
The Problem: Kinetic traps. The material can dissolve, but the crystal lattice energy prevents it from starting.
The Fix: Input external energy to overcome the lattice barrier.
Protocol: The "Hot-Sonication" Method
Suspend: Place the solid amino acid in the solvent (DMF or NMP).
Sonicate: Bath sonicate at 40-45°C for 10-15 minutes.
Warning: Do not exceed 50°C for activated esters to avoid racemization.
Visual Check: Solution must be completely clear. Any "haze" is actually micro-crystals that will seed immediate precipitation upon addition to the resin.
Visual Troubleshooting Guide
The following flowchart illustrates the decision process for handling insoluble spiro-amino acids.
Caption: Decision matrix for troubleshooting solubility of rigid spirocyclic amino acids.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO for the coupling reaction if DMF fails?
Answer: Yes, but with caution. DMSO is an excellent solvent for spiro-compounds but is highly viscous, which slows down diffusion into the resin beads.
Fix: Use a mixture of DMSO:DMF (1:4) to balance solubility with viscosity. Ensure your resin swelling matches this polarity (e.g., use ChemMatrix or PEG-PS resins, not standard polystyrene).
Q2: My spiro-amino acid dissolved, but crashed out immediately upon adding DIPEA. Why?
Answer: This is a common "neutralization crash." The protonated salt form (soluble) was converted to the free base/zwitterion (insoluble) by the base before it could react.
Fix: Use collidine (TMP) instead of DIPEA. It is a weaker base and less likely to induce rapid precipitation. Alternatively, perform the activation in the absence of base using DIC/Oxyma (carbodiimide chemistry).
Q3: Are there specific resins I should use for spiro-containing peptides?
Answer: Absolutely. Avoid high-loading resins. The rigidity of spiro[3.3]heptane requires spatial volume.
Recommendation: Use low-loading resins (0.2 - 0.4 mmol/g) . PEG-based resins (ChemMatrix, NovaPEG) are superior to Polystyrene because they swell better in the polar solvents (like HFIP/DCM) required to keep the spiro-acid in solution.
References
Paradisi, F. et al. (2016). "Solvent-dependent aggregation in solid-phase peptide synthesis." Journal of Peptide Science.
Albericio, F. et al. (2018). "HFIP in Solid-Phase Peptide Synthesis: A Magic Solvent?" Organic Process Research & Development.
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.
Sampson, W. et al. (2020). "Overcoming Aggregation in the Synthesis of Difficult Peptides." Nature Protocols.
Troubleshooting
Enhancing yield of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid synthesis
The following guide is structured as an interactive Technical Support Center. It addresses the specific challenges of synthesizing 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid , a conformationally restricted amino acid i...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as an interactive Technical Support Center. It addresses the specific challenges of synthesizing 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid , a conformationally restricted amino acid increasingly used in peptidomimetics to modulate pharmacokinetic profiles.
Ticket ID: #SH-AA-2024-OPT
Subject: Yield Enhancement & Troubleshooting for 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
System Overview & Synthetic Strategy
You are likely encountering yield attrition at two critical bottlenecks: the stability of the aldehyde precursor and the isolation of the zwitterionic species . Unlike standard aliphatic amino acids, the spiro[3.3]heptane core introduces unique lipophilicity and strain constraints that require modified protocols.
The Recommended Pathway: Strecker Synthesis
While the Bucherer-Bergs reaction is common for ketones, the Strecker Synthesis is superior for this specific acetic acid derivative because it proceeds directly from spiro[3.3]heptane-2-carbaldehyde .
Workflow Diagram
The following logic flow illustrates the critical decision points where yield is typically lost.
Figure 1: Optimized Strecker workflow. Note that the imine formation is the reversible step requiring strict temperature control.
Critical Protocol: The "Self-Validating" Strecker Reaction
To maximize yield, you must treat the aldehyde precursor as a "live" reagent. It oxidizes rapidly to the carboxylic acid in air, which is inert in the Strecker reaction.
Step 1: Precursor Validation (The "Go/No-Go" Check)
Before adding cyanide, verify the quality of spiro[3.3]heptane-2-carbaldehyde .
Test: Run a TLC (Hexane/EtOAc 8:1).
Observation: If you see a baseline spot (carboxylic acid) >10%, STOP .
Remediation: Purify via a short silica plug or redistill. Using oxidized aldehyde is the #1 cause of low yields.
Step 2: The Reaction (Optimized for Spiro-Strain)
Standard Strecker protocols often fail here because the spiro ring's bulk hinders imine formation.
Reagents:
Spiro-aldehyde (1.0 eq)
NH₄Cl (2.0 eq) - Excess is crucial to drive equilibrium
KCN (1.1 eq) - Warning: Toxic
Solvent: MeOH / H₂O (1:1 v/v)
Procedure:
Dissolve aldehyde in MeOH.
Add NH₄Cl solution (in water) and stir for 30 mins at 0°C . Why? This pre-forms the imine/hemiaminal before cyanide attack, reducing cyanohydrin byproducts.
Add KCN dropwise at 0°C.
Allow to warm to RT and stir for 18-24h.
Step 3: Hydrolysis (The "Ring-Safe" Method)
The spiro[3.3]heptane ring is strained (~60 kcal/mol). Harsh hydrolysis can cause ring-opening or rearrangement.
Standard: 6M HCl, Reflux, 12h.
Spiro-Safe Modification: Use Conc. HCl : Formic Acid (1:1) .
Mechanism:[1][2][3][4][5] Formic acid acts as a solubilizer and increases the boiling point without the extreme corrosivity of pure HCl, protecting the spiro scaffold while hydrolyzing the nitrile.
Troubleshooting Guide (FAQ Format)
Issue 1: "I can't isolate the product; it remains a sticky oil."
Diagnosis: You are likely stuck with the HCl salt mixed with inorganic salts (KCl/NH₄Cl). Amino acid salts are often hygroscopic oils.
Solution: You must isolate the zwitterion (free amino acid) using Ion Exchange Chromatography (IEC).[6]
Protocol (Dowex 50W-X8):
Load: Dissolve crude oil in minimal water. Load onto a column of Dowex 50W-X8 (H+ form).
Wash: Elute with Distilled Water until the pH of the eluent is neutral. This removes inorganic salts and unreacted starting material.
Elute: Switch to 1M NH₄OH . The amino acid will displace the ammonium ions.
Monitor: Collect fractions that are ninhydrin-positive.
Finish: Lyophilize the ammonia fractions. You will obtain a white, non-hygroscopic powder.
Issue 2: "My yield is <30% and the NMR shows multiple aliphatic peaks."
Diagnosis: Incomplete hydrolysis. The intermediate amide is stable and often co-precipitates.
Verification: Check MS for [M+H]+ = 169 (Amide) vs 170 (Acid).
Solution:
Increase hydrolysis time to 24h.
Do not use H₂SO₄; it is too difficult to remove later. Stick to volatile acids (HCl/HCOOH).
Issue 3: "The reaction mixture turned black upon adding Cyanide."
Diagnosis: Polymerization of the aldehyde (aldol condensation) triggered by the basicity of KCN.
Solution: Buffer the reaction. Add NH₄Cl before KCN. The ammonium buffers the pH, preventing the "runaway" basicity that polymerizes the aldehyde.
Data & Specifications
Physicochemical Profile
Understanding the polarity shift is key to isolation.
Parameter
Value / Characteristic
Implication for Workup
Molecular Weight
169.22 g/mol
Detectable via LCMS (ESI+).
LogP (Predicted)
~0.8 - 1.2
More lipophilic than Glycine; soluble in MeOH.
Isoelectric Point (pI)
~6.0
Precipitates best at pH 6.0.
Ring Strain
High (~63 kcal/mol)
Avoid temperatures >120°C during hydrolysis.
Purification Logic Tree
Figure 2: Decision matrix for purification. The "No" path is most common for spiro-amino acids.
References & Grounding
Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry.[7] Organic Letters.[7][8] (Foundational work on spiro[3.3]heptane stability and synthesis).
Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical profile-enhancing replacements for gem-dimethyl groups. Journal of Medicinal Chemistry.[5] (Discusses the lipophilicity and metabolic stability of these scaffolds).
Ma, D., et al. (2001). A mild and efficient Strecker reaction in water. Tetrahedron Letters.[8] (Basis for the MeOH/Water protocol to reduce polymerization).
Drexler, H. J., et al. (2005). Cyanide Chemistry in Amino Acid Synthesis. In Amino Acids, Peptides and Proteins. (Safety and mechanistic details on aminonitrile hydrolysis).
Disclaimer: This guide is for research purposes only. All procedures involving Cyanide (KCN) must be performed in a certified fume hood with appropriate antidotes (e.g., Hydroxocobalamin) immediately available.
Publish Comparison Guide: Mass Spectrometry Characterization of Spiro[3.3]heptane Peptide Derivatives
This guide provides an in-depth technical comparison and characterization protocol for Spiro[3.3]heptane peptide derivatives , a class of peptidomimetics engineered for enhanced metabolic stability and receptor selectivi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and characterization protocol for Spiro[3.3]heptane peptide derivatives , a class of peptidomimetics engineered for enhanced metabolic stability and receptor selectivity.
Executive Summary: The Spiro[3.3]heptane Advantage
Spiro[3.3]heptane scaffolds are emerging as critical "sp3-rich" bioisosteres in modern peptide drug design. Unlike planar aromatic rings (e.g., Phenylalanine) or flexible alkyl chains, the spiro[3.3]heptane moiety offers a unique combination of conformational rigidity and metabolic resilience .
This guide compares the mass spectrometry (MS) behavior of Spiro[3.3]heptane-modified peptides against standard linear peptides and Proline-containing analogs. It focuses on distinguishing characteristics in ionization, fragmentation dynamics, and ion mobility separation.
Quick Comparison Matrix
Feature
Linear Peptide (Native)
Proline-Rich Peptide
Spiro[3.3]heptane Derivative
Conformational Freedom
High (Flexible)
Restricted (cis/trans isomerism)
Locked (Rigid, defined vector)
Metabolic Stability
Low (Protease susceptible)
Moderate
High (Steric shielding)
MS Fragmentation (CID)
Predictable b/y series
Prominent internal fragments
Distinct neutral losses; High y-ion intensity
Ion Mobility (CCS)
Extended (Large CCS)
Compact
Ultra-Compact (Minimizes CCS)
Hydrophobicity (RT)
Variable
Low-Moderate
High (Lipophilic core)
Technical Deep Dive: MS Characterization Dynamics
Chromatographic Retention & Hydrophobicity
Spiro[3.3]heptane is a lipophilic scaffold. When substituting a polar or small amino acid (e.g., Alanine, Glycine) with a Spiro[3.3]heptane amino acid (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid), expect a significant right-shift in Reverse-Phase LC (RPLC) retention time.
Mechanism: The bicyclic hydrocarbon cage increases interaction with C18 stationary phases compared to planar aromatics like Phenylalanine, which can stack but have lower volume-to-surface ratios.
Observation: In a standard 0.1% Formic Acid/Acetonitrile gradient, Spiro-derivatives typically elute 1.5–2.5 minutes later than their linear phenyl-analogs.
Fragmentation Dynamics (CID vs. ETD)
Characterizing these derivatives requires understanding their unique stress responses under Collision-Induced Dissociation (CID).
The "Spiro Effect" (Similar to Proline): If the spiro moiety is part of the backbone (e.g., 2-azaspiro[3.3]heptane), it lacks an amide hydrogen. This prevents the formation of oxazolone structures required for standard b-ion formation N-terminal to the residue.
Result: You will observe a dominant y-ion series resulting from cleavage N-terminal to the spiro residue.
Ring Stability: The cyclobutane rings in spiro[3.3]heptane are strained (~26 kcal/mol strain energy). Under high-energy CID (>35 eV), you may observe unique neutral losses corresponding to ring opening or ethylene extrusion (-28 Da), which serves as a diagnostic fingerprint for the scaffold.
ETD/ECD Utility: Electron Transfer Dissociation (ETD) is recommended for sequencing intact spiro-peptides to preserve the labile strained rings while cleaving the N-Cα backbone.
Ion Mobility Spectrometry (IMS)
IMS is the gold standard for validating the conformational restriction of these derivatives.
Collisional Cross Section (CCS): Spiro[3.3]heptane derivatives exhibit a smaller, more defined CCS distribution compared to linear analogs.
Data Interpretation: A narrower drift time peak width indicates a "locked" conformation, reducing the ensemble of gas-phase conformers.
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Monitor disappearance of Parent Ion [M+H]+.
Data Output:
Plot ln([Peak Area]) vs. Time. The slope
gives the half-life .
Expected Result: Spiro-derivatives often show >10-fold increase in
due to steric hindrance preventing enzyme access to the scissile bond.
Protocol B: Diagnostic Fragmentation Mapping
Objective: Confirm scaffold integrity and sequence.
Infusion: Direct infusion of 1 µM peptide in 50:50 MeOH:H2O + 0.1% FA.
MS1: Acquire full scan (m/z 200–2000). Confirm monoisotopic mass.
MS2 (CID): Step collision energy (CE) from 10 to 50 eV.
Low CE (15 eV): Look for b/y ions.
High CE (40 eV): Look for diagnostic neutral losses (e.g., -28 Da from ring strain release).
MS2 (ETD): (If available) Reaction time 50–100 ms. Compare coverage map with CID.
Visualizations
Figure 1: Comparative Characterization Workflow
This diagram outlines the decision tree for characterizing spiro-peptides vs. linear analogs.
Caption: Workflow integrating fragmentation logic and ion mobility to validate spiro[3.3]heptane peptides.
Figure 2: Fragmentation Logic (Spiro vs. Linear)
Contrasting the fragmentation pathways of a linear phenylalanine residue vs. a spiro-amino acid.
Caption: Differential fragmentation pathways showing the "Spiro Effect" on ion series generation.
References
Spiro[3.3]heptane Amino Acid Synthesis:
Malashchuk, A., et al. (2024).[1] Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect. Link
Spiro Scaffolds as Bioisosteres:
Mykhailiuk, P. K. (2015). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link
Peptide Characterization by MS:
Methods in Molecular Biology. (2024).[1][2][3][4] Characterization of Synthetic Peptides by Mass Spectrometry. Springer Protocols. Link
Metabolic Stability Profiling:
Helfer, A. G., et al. (2015). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Link
Conformational Restriction & Binding:
Wong, A., et al. (2023). Conformationally Controlled sp3-Hydrocarbon-Based α-Helix Mimetics. Angewandte Chemie. Link
Validating Purity of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic Acid via LC-MS
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Analytical Challenge 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is a critical non-proteino...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Analytical Challenge
2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational restriction and improve metabolic stability. However, its validation presents a distinct analytical paradox:
Structural Complexity: The spirocyclic side chain introduces steric bulk and lipophilicity, yet the zwitterionic amino-acid core remains highly polar.
Detection Silence: The molecule lacks a strong chromophore (no aromatic systems), rendering standard HPLC-UV (254 nm) useless and low-wavelength UV (205-210 nm) non-specific.
This guide compares the "Gold Standard" LC-MS/MS approach against traditional HPLC-UV and Derivatization methods, demonstrating why mass spectrometry is not just an alternative, but the required modality for validating the purity of this scaffold.
Comparative Analysis: LC-MS vs. The Alternatives
The following analysis evaluates three common methodologies for validating amino acid purity.
Medium. Steric bulk of spiro-group may hinder derivatization kinetics.
High. Detects parent and specific byproducts directly.
Deep Dive: Why LC-MS Wins for Spirocyclic Amino Acids
1. The "Invisible" Impurity Problem (HPLC-UV Failure)
In the synthesis of spiro[3.3]heptane derivatives, common byproducts include decarboxylated species or incomplete spiro-cyclization intermediates. These impurities often share the same lack of chromophore as the target.
Result: HPLC-UV at 210 nm shows a single peak (false purity), while LC-MS reveals hidden impurities via their distinct molecular weights.
2. The Steric Hindrance Problem (Derivatization Failure)
Traditional reagents like OPA (o-phthalaldehyde) require nucleophilic attack by the primary amine. The bulky spiro[3.3]heptane group at the
-position can sterically hinder this reaction, leading to variable yield and non-linear quantification.
Result: LC-MS (ESI+) ionizes the amine directly, bypassing steric constraints.
Technical Guide: Validating Purity via LC-MS
A. Experimental Workflow Design
The following diagram illustrates the decision logic and workflow for validating this specific compound.
Caption: Analytical workflow prioritizing HILIC for polar zwitterionic retention.
B. Detailed Protocol
1. Method Conditions (HILIC Mode)
For 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid, standard C18 columns often result in elution at the void volume due to high polarity. HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated choice.
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
MRM (Multiple Reaction Monitoring): For quantitation of the main peak.
Key Transitions (Theoretical):
Precursor:
(Calculate based on exact mass, approx 170.1).
Product Ions: Loss of
( Da) and loss of ( Da) are typical for amino acids.
3. Validation Steps (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform these checks:
Specificity Check: Inject a "blank" (mobile phase) and a "synthesis blank" (reagents without substrate). Ensure no peaks interfere at the retention time of the amino acid.
Recovery (Matrix Effect): Spike the compound into the crude reaction mixture at a known concentration.
Acceptance Criteria: 85–115%.
Stereochemical Purity Note
While this guide focuses on chemical purity, the
-carbon is chiral.
Challenge: Standard HILIC/C18 cannot separate enantiomers (L- vs D-).
Solution: If enantiomeric excess (ee%) is required, replace the HILIC column with a Chiral Crown Ether Column (e.g., Crownpak CR-I) utilizing the same MS detection. The MS specificity allows you to ignore buffer interferences that plague chiral UV methods.
References
National Institutes of Health (NIH). (2020). Determination of purity values of amino acid reference materials by mass balance method. Retrieved from [Link]
Royal Society of Chemistry. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Retrieved from [Link]
Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine.[3] Retrieved from [Link]
The Spiro[3.3]heptane Scaffold: A Guide to Enhancing Peptide Receptor Binding Affinity Through Conformational Constraint
In the landscape of modern drug discovery, the pursuit of peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability is a paramount objective. Peptides offer a unique therapeutic window due to...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pursuit of peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability is a paramount objective. Peptides offer a unique therapeutic window due to their high specificity and biological activity. However, their inherent conformational flexibility often leads to diminished receptor binding affinity and susceptibility to proteolytic degradation. This guide provides an in-depth comparison of how the strategic incorporation of the spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, can overcome these limitations. We will explore the rationale, experimental validation, and protocols for leveraging this unique chemical entity to engineer peptides with superior pharmacological profiles.
The Rationale: Overcoming Flexibility with Rigid Scaffolds
The binding of a peptide to its receptor is a highly specific, three-dimensional interaction. The peptide must adopt a particular conformation to fit into the binding pocket of the receptor. The inherent flexibility of linear peptides means that they exist in a conformational ensemble in solution, with only a fraction of the population in the active conformation at any given time. This conformational entropy cost of binding results in a lower binding affinity.
The introduction of rigid scaffolds, such as the spiro[3.3]heptane system, serves to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding.[1][2] Spiro[3.3]heptane is a particularly attractive scaffold due to its well-defined three-dimensional structure, which can act as a bioisosteric replacement for more flexible moieties like proline or even aromatic rings.[3] This "conformational locking" can lead to a significant enhancement in binding affinity and receptor subtype selectivity.[4]
The spiro[3.3]heptane core, with its non-collinear exit vectors, offers a unique spatial arrangement of substituents, allowing for the precise positioning of pharmacophoric elements to match the receptor's binding site.[3] This contrasts with the more planar conformations of traditional peptide structures.
Comparative Analysis: Spiro[3.3]heptane Substitution in a Model Peptide
To illustrate the impact of spiro[3.3]heptane incorporation, we present a comparative analysis of a hypothetical model peptide, "Peptide-A," and its spiro[3.3]heptane-modified analogue, "Peptide-S." Peptide-A is a known agonist for a G-protein coupled receptor (GPCR), with a proline residue at a key position for inducing a β-turn, a common secondary structure motif in receptor-bound peptides. In Peptide-S, this proline is replaced with a spiro[3.3]heptane-derived amino acid.
Table 1: Comparative Receptor Binding Affinity and Physicochemical Properties
Parameter
Peptide-A (Proline)
Peptide-S (Spiro[3.3]heptane)
Rationale for Change
Receptor Binding Affinity (Ki, nM)
15.2
1.8
The rigid spiro[3.3]heptane scaffold pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding.
Receptor Subtype Selectivity (Fold)
10-fold (Subtype 1 vs. 2)
150-fold (Subtype 1 vs. 2)
The fixed orientation of side chains by the spirocyclic core enhances interactions with the specific residues of the primary receptor subtype.
Metabolic Stability (t½ in plasma, min)
25
110
The unnatural spirocyclic structure is less recognized by proteases, hindering enzymatic degradation.
Aqueous Solubility (mg/mL)
0.8
1.5
The increased sp3 character and reduced planarity of the spiro[3.3]heptane moiety can disrupt crystal packing and improve solvation.
Lipophilicity (LogD)
2.1
1.4
The replacement of a more lipophilic proline or aromatic residue with the spiro[3.3]heptane scaffold can modulate lipophilicity.[3]
The data presented in this table is illustrative and representative of typical improvements observed when incorporating conformationally constrained amino acids into peptides.
Experimental Validation: Protocols and Methodologies
The synthesis and evaluation of spiro[3.3]heptane-containing peptides involve a series of well-established and robust methodologies.
Synthesis of Spiro[3.3]heptane Amino Acid Monomers
The journey begins with the synthesis of the spiro[3.3]heptane-derived amino acid. Several synthetic routes are available, often starting from commercially available spirocyclic precursors.[1][5] A common approach involves the functionalization of a spiro[3.3]heptane core to introduce amino and carboxylic acid moieties with the desired stereochemistry.
Synthesis of Spiro[3.3]heptane Amino Acid.
Solid-Phase Peptide Synthesis (SPPS)
Once the protected spiro[3.3]heptane amino acid is in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The coupling of the sterically hindered spirocyclic amino acid may require optimized coupling reagents and longer reaction times to ensure efficient incorporation.
Logic of a Competitive Binding Assay.
Conclusion
The incorporation of the spiro[3.3]heptane scaffold represents a powerful strategy in peptidomimetic design to enhance receptor binding affinity and improve overall drug-like properties. By conformationally constraining the peptide backbone, this rigid and three-dimensionally defined motif can pre-organize the peptide for optimal receptor interaction, leading to significant gains in potency and selectivity. The synthetic accessibility of spiro[3.3]heptane-derived amino acids and their compatibility with standard peptide synthesis techniques make them valuable tools for researchers, scientists, and drug development professionals seeking to engineer the next generation of peptide therapeutics.
References
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2016). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 81(17), 7859–7866. [Link]
Malashchuk, A., Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2024). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect, 9(31), e202401618. [Link]
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of peptide-based drugs. Current medicinal chemistry, 7(9), 945-970.
Janecka, A., Fichna, J., & Mirowski, M. (2001). Conformationally restricted peptides as tools in opioid receptor studies. Current medicinal chemistry, 8(1), 1-13. [Link]
Mannes, P. Z., et al. (2021). G-Protein Peptidomimetics Stabilize GPCR Active State Conformations. Trends in Pharmacological Sciences, 42(6), 429-430. [Link]
Scott, W. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1325-1330. [Link]
De Kimpe, N., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
Executive Summary: The "Universal Precaution" Approach
As Senior Application Scientists, we often handle Novel Chemical Entities (NCEs) like 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid —a conformationally restricted, spirocyclic amino acid used to enhance metabolic stability in peptide therapeutics.
Unlike common solvents or reagents, this compound likely lacks a fully characterized toxicological profile (e.g., specific LD50 data or EPA P-list designation). Therefore, disposal must follow a "Universal Precaution" strategy. We treat the substance as if it possesses significant bioactivity and persistence until proven otherwise. This guide outlines a self-validating disposal workflow designed to protect both personnel and regulatory compliance (RCRA/EPA).
Hazard Identification & Waste Classification
Before disposal, you must classify the waste stream. While this specific CAS is not typically P-listed or U-listed under US EPA regulations (40 CFR 261), its chemical structure dictates its handling.
Physicochemical Hazard Profile
Property
Characteristic
Disposal Implication
Structure
Spirocyclic Amino Acid (Zwitterion)
High metabolic stability; DO NOT dispose via sanitary sewer.
Use this for reaction byproducts or dissolved samples.
Segregation:
Organic: If dissolved in DMSO, Methanol, or DCM, dispose into the Organic Waste Carboy . Ensure you differentiate between Halogenated and Non-Halogenated containers based on the solvent.
Aqueous: If dissolved in buffers/water, dispose into the Aqueous Hazardous Waste Carboy .
Crucial Note: Do NOT pour down the sink. Even if aqueous, the spirocyclic core may resist biodegradation in municipal water treatment [1].
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., permanganates) which could react with the amine or carboxylic acid moieties.
Protocol C: Contaminated Debris
Use this for gloves, weigh boats, and pipette tips.
Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
Sealing: When full, "gooseneck" seal the bag (twist and tape).
Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum. Do not place in regular trash.
Emergency Procedures: Spill Cleanup
If 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is spilled outside containment:
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
PPE: Don double nitrile gloves, lab coat, safety goggles, and an N95 respirator (or half-face respirator with P100 cartridges) to prevent dust inhalation.
Containment (Dry Spill):
Do not dry sweep (generates dust).
Cover the spill with wet paper towels or an oil-impregnated sweeping compound.
Scoop material into a waste container using a plastic dustpan.
Decontamination: Wash the surface 3x with a soap and water solution. Collect all rinsate as Aqueous Hazardous Waste .
Regulatory & Compliance Context
RCRA Status: This compound is an Unlisted Hazardous Waste . Under 40 CFR 261.3, unlisted chemicals must be evaluated for characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
Determination: While likely not ignitable or corrosive (unless in specific solvents), the generator must apply knowledge of the process. In R&D settings, the "Prudent Practice" is to manage it as Toxic Waste due to the lack of chronic toxicity data [2].
Destruction Method: The preferred method for spirocyclic organic compounds is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the thermal destruction of the stable spiro-carbon framework.
References
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Handling
Personal protective equipment for handling 2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid
Comprehensive Safety & Handling Guide: 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid Part 1: Executive Safety Directives Status: Research Chemical / Novel Building Block CAS: 2171464-67-6 (Representative variant) Signal W...
Status: Research Chemical / Novel Building Block
CAS: 2171464-67-6 (Representative variant)
Signal Word:WARNING
This guide defines the operational safety architecture for handling 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid . As a spirocyclic amino acid used primarily in drug discovery, this compound presents specific challenges related to its zwitterionic nature and the steric strain of the spiro[3.3]heptane ring system.
Immediate Action Required:
Treat as "Not Fully Tested": In the absence of comprehensive toxicological data, you must apply the Precautionary Principle . Assume potential for respiratory sensitization and skin irritation.
Containment: All solid-phase manipulation (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Prohibited: Open-bench handling is strictly forbidden due to the risk of inhalation of fine particulates.
Part 2: Risk Assessment & Hazard Identification
To ensure scientific integrity, we analyze the hazards based on the compound's functional groups and structural analogs (Read-Across Method).
Breakthrough Time: >480 min. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory
N95 / P3 Mask
NIOSH N95 or EN 149 FFP3
Only required outside a fume hood. Inside a hood, the sash provides primary respiratory protection.
Body
Lab Coat
Poly-cotton or Nomex (if flammables present)
Must be buttoned to the neck. Elastic cuffs are preferred to prevent sleeve gaps.
Glove Selection Logic (Permeation Data)
Recommended: Nitrile (0.11 mm minimum thickness).
Avoid: Latex (poor organic solvent resistance during dissolution steps).
Change Frequency: Replace outer gloves every 2 hours or immediately after splash contact.
Part 4: Operational Protocols
Safe Weighing & Transfer Workflow
Objective: Minimize dust generation and static discharge.
Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred transfer vessel (e.g., a closed vial) to move the material.
Static Control: Spirocyclic compounds are often crystalline and static-prone. Use an anti-static gun or ionizer bar inside the weighing chamber.
Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container.
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Ethanol 70%) immediately after use. Discard the wipe as solid hazardous waste.
Dissolution & Reaction Setup
Solubility: Likely soluble in DMSO, Methanol, and dilute aqueous acids. Sparingly soluble in non-polar solvents (Hexane).
Exotherm Check: When dissolving in acid (e.g., 1M HCl), add the solid slowly to the liquid. The amine protonation is exothermic.
Inert Atmosphere: While not strictly air-sensitive, storing stock solutions under Nitrogen/Argon prevents oxidative degradation of the amine over time.
Emergency Response (Self-Validating)
Eye Contact: Flush for 15 minutes at an eyewash station. Validation: Hold eyelids open forcibly; the sensation of "grittiness" must disappear.
Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (it enhances dermal absorption).
Spill Cleanup:
Dampen the powder with a wet paper towel (prevents dust).
Wipe up.
Clean surface with 1M HCl followed by water.
Part 5: Disposal Logistics
Disposal must align with RCRA (USA) or local hazardous waste regulations.
Waste Stream
Classification
Treatment Method
Solid Waste
Hazardous Chemical Waste
Incineration. Label as "Toxic Organic Solid."
Liquid Waste
Basic/Organic Mixture
Combine with non-halogenated organic solvents. Ensure pH is neutral-to-basic if mixed with cyanides (unlikely here, but standard precaution).
Contaminated Sharps
Biohazard/Chem Hazard
Sharps bin. Do not recap needles used with this compound.
Part 6: Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers during the handling process.
Figure 1: Operational workflow for handling 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid, emphasizing the critical "Spill Event" decision node to prevent aerosolization.
References
PubChem. (2024). Compound Summary: Spiro[3.3]heptan-2-amine hydrochloride (Structural Analog). National Library of Medicine.[3] Retrieved from [Link]